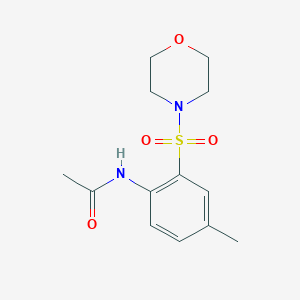
N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide, commonly known as MMS, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. MMS is a sulfonamide derivative that acts as a potent inhibitor of carbonic anhydrase, an enzyme that regulates the acid-base balance in the body.
Wirkmechanismus
MMS inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and hydrogen ions. This results in a decrease in the concentration of bicarbonate ions in the body, leading to a decrease in pH and an increase in acidity. The inhibition of carbonic anhydrase by MMS has been shown to have various physiological effects, including the suppression of tumor growth, the reduction of intraocular pressure, and the improvement of cognitive function.
Biochemical and Physiological Effects:
MMS has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the suppression of tumor growth, the reduction of intraocular pressure, and the improvement of cognitive function. MMS has also been shown to exhibit anti-inflammatory and anti-epileptic properties, making it a promising candidate for the development of novel drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MMS has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, MMS also has several limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of MMS, including the development of novel drugs based on its anti-cancer, anti-inflammatory, and anti-epileptic properties. Further research is also needed to investigate the potential toxicity of MMS and its effects on various physiological processes. Additionally, the synthesis of MMS derivatives with improved selectivity and potency for carbonic anhydrase inhibition may lead to the development of more effective drugs.
Synthesemethoden
The synthesis of MMS involves the reaction between 4-methyl-2-nitrobenzenesulfonyl chloride and morpholine, followed by the reduction of the nitro group to a primary amine using sodium dithionite. The resulting amine is then reacted with acetic anhydride to form MMS.
Wissenschaftliche Forschungsanwendungen
MMS has been extensively studied in scientific research due to its diverse range of applications. It is commonly used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. MMS has also been shown to exhibit anti-cancer, anti-inflammatory, and anti-epileptic properties, making it a promising candidate for the development of novel drugs.
Eigenschaften
Molekularformel |
C13H18N2O4S |
|---|---|
Molekulargewicht |
298.36 g/mol |
IUPAC-Name |
N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O4S/c1-10-3-4-12(14-11(2)16)13(9-10)20(17,18)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
PTSVGGJNOYWDHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCOCC2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275148.png)
![Diethyl 3-methyl-5-[(pyrrolidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B275151.png)
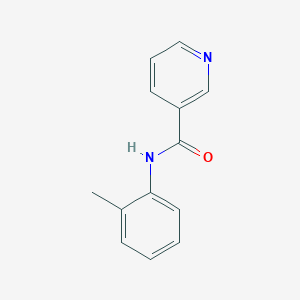
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
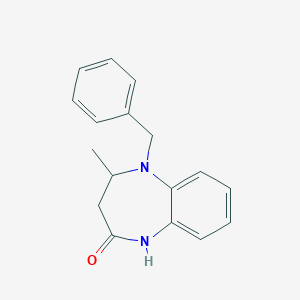
![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)
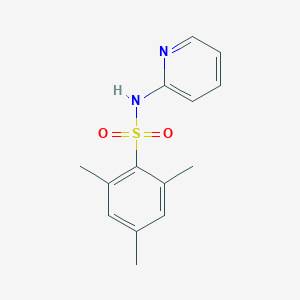
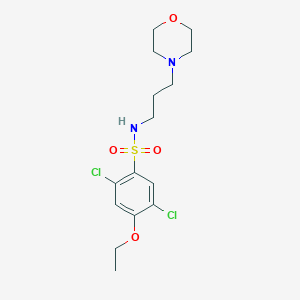
![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)